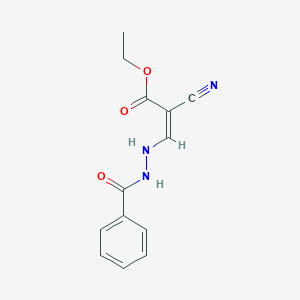
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is an organic compound that features a benzoylhydrazinyl group attached to a cyanopropenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-benzoylhydrazinyl)-2-methylhexanoate: Similar structure but with a different alkyl chain.
2-Benzoyl-1-bromo-1-nitroethene: Shares the benzoyl group but differs in other functional groups.
Uniqueness
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
51725-67-8 |
|---|---|
Formule moléculaire |
C13H13N3O3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)11(8-14)9-15-16-12(17)10-6-4-3-5-7-10/h3-7,9,15H,2H2,1H3,(H,16,17)/b11-9- |
Clé InChI |
RRXQXQWOFODEFW-LUAWRHEFSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\NNC(=O)C1=CC=CC=C1)/C#N |
SMILES canonique |
CCOC(=O)C(=CNNC(=O)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


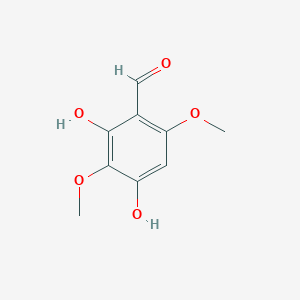
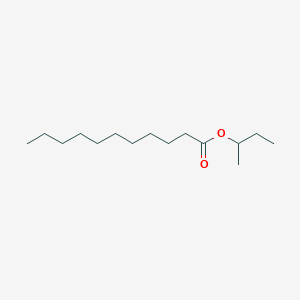
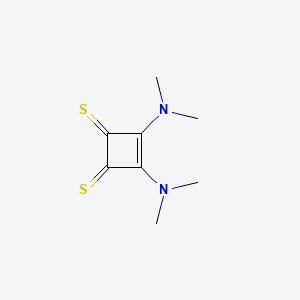
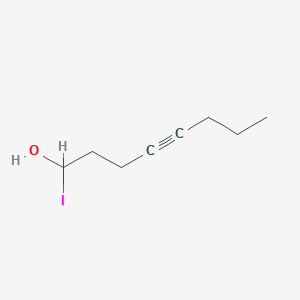
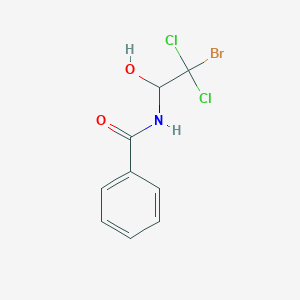
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
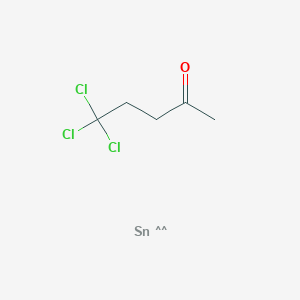

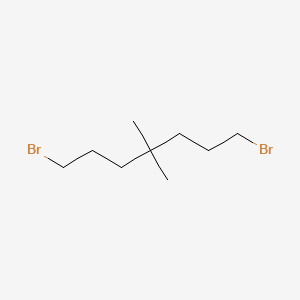

![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)


